

In Vivo Efficacy of Dual CCR2/CCR5 Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of dual C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) inhibitors, with a focus on pre-clinical data for compounds such as Cenicriviroc (CVC) and BMS-813160. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this therapeutic area.

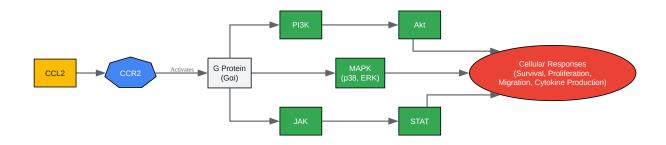
Introduction to CCR2 and CCR5 Signaling

CCR2 and CCR5 are G protein-coupled receptors that play pivotal roles in mediating the migration and infiltration of various immune cells, including monocytes, macrophages, and T lymphocytes, to sites of inflammation and tissue injury. Their ligands, such as CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are key chemokines implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases, as well as cancer.[1][2] Dual inhibition of both CCR2 and CCR5 presents a promising therapeutic strategy to simultaneously target multiple pathways driving disease progression.[1]

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 activates several downstream signaling cascades, including the PI3K/Akt, MAPK, and JAK/STAT pathways.[3][4] These pathways collectively regulate cellular processes such as survival, proliferation, migration, and cytokine production.[4]



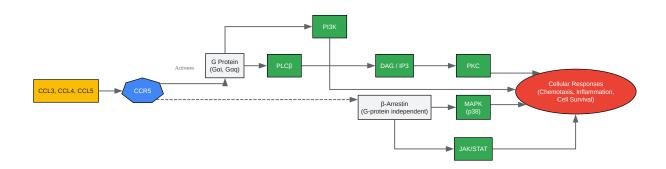


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Figure 1: Simplified CCR2 Signaling Pathway.

CCR5 Signaling Pathway

CCR5 is activated by multiple chemokines, including CCL3, CCL4, and CCL5.[5] Similar to CCR2, its activation triggers G protein-dependent signaling, leading to the activation of pathways such as PI3K/Akt and MAPK, which are crucial for chemotaxis and inflammation.[5] [6] G protein-independent signaling can also occur through interactions with β-arrestins and the JAK/STAT pathway.[5]



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Figure 2: Simplified CCR5 Signaling Pathway.

In Vivo Efficacy Data of Dual CCR2/CCR5 Inhibitors

The in vivo efficacy of dual CCR2/CCR5 inhibitors has been evaluated in a variety of preclinical animal models, demonstrating their potential to ameliorate inflammation and fibrosis across different disease contexts.

Cenicriviroc (CVC)

Cenicriviroc is a potent, orally bioavailable dual antagonist of CCR2 and CCR5.[7]



Disease Model	Animal Model	CVC Dose	Key Findings	Reference(s)
Peritonitis	Thioglycollate- induced (Mouse)	≥20 mg/kg/day (PO)	Significantly reduced monocyte/macro phage recruitment.	[7][8]
Liver Fibrosis	Thioacetamide- induced (Rat)	Not specified	Reduced collagen deposition and expression of collagen type 1.	[7][9]
NASH	Diet-induced (Mouse)	100 mg/kg/day	Significantly reduced the non-alcoholic fatty liver disease activity score and collagen deposition.	[7][9]
Kidney Fibrosis	Unilateral Ureter Obstruction (Mouse)	7 and 20 mg/kg/day (PO)	Attenuated the increase in renal cortical fibrosis.	[10]
Cholestatic Liver Injury	Bile duct-ligated (Rat) & Mdr2-/- (Mouse)	50 mg/kg/day (gavage)	In combination with all-trans retinoic acid, further reduced liver to body weight ratio, bile acid pool size, plasma liver enzymes, bilirubin, liver necrosis, and fibrosis.	[3]



BMS-813160 (Compound 3)

BMS-813160 is another potent and selective dual CCR2/CCR5 antagonist.[9][10]

Disease Model	Animal Model	BMS-813160 Dose	Key Findings	Reference(s)
Peritonitis	Thioglycollate- induced (human- CCR2 knock-in Mouse)	10, 50, and 160 mg/kg (PO, BID)	Significantly reduced inflammatory monocyte and macrophage infiltration in a dose-dependent manner.	[9][10]

Compound 39

Compound 39 has been identified as a potent dual antagonist of CCR2 and CCR5, acting as an insurmountable antagonist at an allosteric site.[11][12] While detailed in vivo efficacy studies for compound 39 are not as extensively published as for CVC or BMS-813160, its potent dual antagonism suggests its potential as a therapeutic agent.[13]

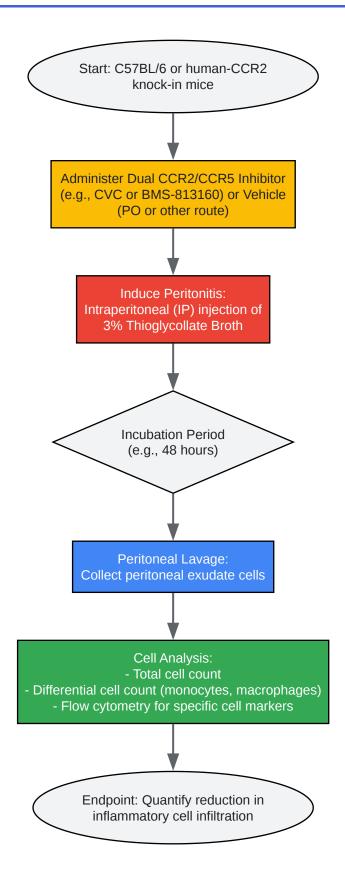
Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and extension of these findings.

Thioglycollate-Induced Peritonitis in Mice

This model is used to assess the effect of inhibitors on the recruitment of inflammatory cells, particularly monocytes and macrophages, into the peritoneal cavity.





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Figure 3: Experimental Workflow for Thioglycollate-Induced Peritonitis.



Protocol:

- Animal Model: Male C57BL/6 mice or human-CCR2 knock-in mice are typically used.[8][10]
- Inhibitor Administration: The dual CCR2/CCR5 inhibitor (e.g., CVC at ≥20 mg/kg/day or BMS-813160 at 10, 50, or 160 mg/kg) or vehicle is administered, often via oral gavage, for a specified period before and/or after the inflammatory challenge.[7][10]
- Induction of Peritonitis: A sterile solution of 3% thioglycollate broth is injected intraperitoneally to induce an inflammatory response.[10][14]
- Cell Harvest: At a defined time point after thioglycollate injection (e.g., 48 hours), mice are euthanized, and the peritoneal cavity is washed with sterile saline to collect the inflammatory exudate.[10]
- Analysis: The collected cells are counted, and differential cell counts are performed to quantify the number of monocytes and macrophages. Flow cytometry can be used for more detailed immunophenotyping.[8]

Models of Liver and Kidney Fibrosis

These models are employed to evaluate the antifibrotic effects of dual CCR2/CCR5 inhibitors.

- Animal Model: Male Sprague-Dawley rats.
- Induction of Fibrosis: TAA is administered intraperitoneally multiple times a week for several weeks to induce chronic liver injury and fibrosis.[9]
- Inhibitor Administration: The dual CCR2/CCR5 inhibitor or vehicle is administered daily, typically starting after the initiation of TAA treatment.
- Endpoint Analysis: After the treatment period, liver tissue is harvested for histological analysis (e.g., Sirius Red staining for collagen), and gene and protein expression of fibrotic markers (e.g., collagen type 1, α-SMA) are quantified.[7][9]
- Animal Model: C57BL/6 mice.

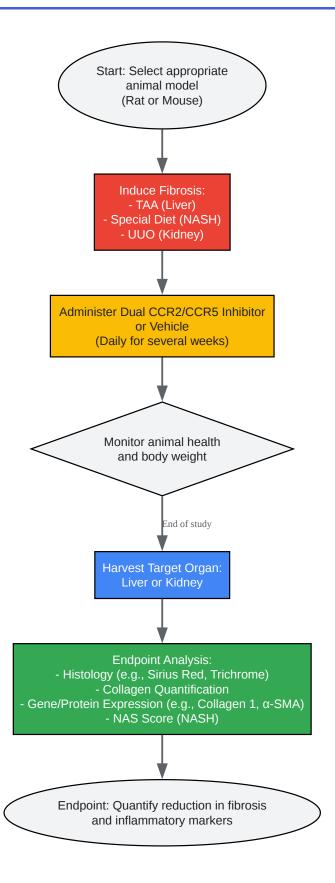
Foundational & Exploratory





- Induction of NASH: Mice are fed a specific diet, such as a methionine- and choline-deficient diet or a high-fat diet, to induce the features of NASH, including steatosis, inflammation, and fibrosis.[9][11]
- Inhibitor Administration: The dual CCR2/CCR5 inhibitor (e.g., CVC at 100 mg/kg/day) or vehicle is administered for the duration of the diet.[7]
- Endpoint Analysis: Livers are assessed for weight, morphology, and histology. The non-alcoholic fatty liver disease activity score (NAS) is often used for histological grading.
 Collagen deposition is quantified by staining and morphometry.[7][11]
- Animal Model: Male CD-1 mice.[10]
- Induction of Fibrosis: One ureter is surgically ligated to induce obstructive nephropathy and subsequent renal fibrosis.[10]
- Inhibitor Administration: The dual CCR2/CCR5 inhibitor (e.g., CVC at 7 or 20 mg/kg/day) or vehicle is administered daily following the UUO procedure.[10]
- Endpoint Analysis: The obstructed kidney is harvested for histological analysis of fibrosis (e.g., picrosirius red staining) and measurement of pro-fibrotic and inflammatory gene expression.[10]





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Figure 4: General Experimental Workflow for Fibrosis Models.



Conclusion

Dual CCR2/CCR5 inhibitors, such as Cenicriviroc and BMS-813160, have demonstrated significant in vivo efficacy in a range of preclinical models of inflammatory and fibrotic diseases. By targeting the recruitment of key immune cells, these compounds effectively reduce inflammation and tissue damage. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this class of inhibitors. Future studies should continue to explore their efficacy in other disease models and further elucidate the underlying mechanisms of action to facilitate their translation into clinical applications.

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